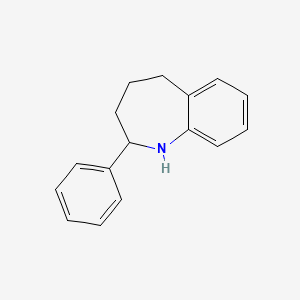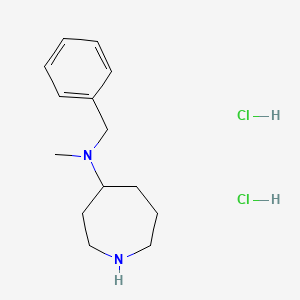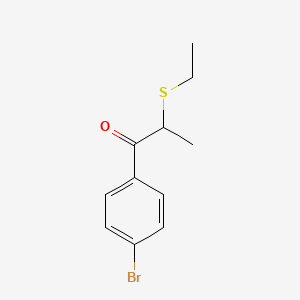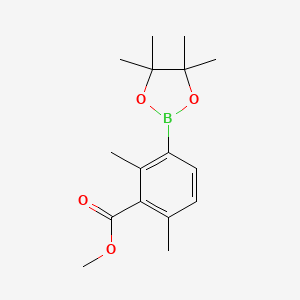![molecular formula C8H17Cl2N3 B13468570 methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride CAS No. 2901082-66-2](/img/structure/B13468570.png)
methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1-(propan-2-yl)-1H-imidazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
科学的研究の応用
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Uniqueness
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
2901082-66-2 |
|---|---|
分子式 |
C8H17Cl2N3 |
分子量 |
226.14 g/mol |
IUPAC名 |
N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)11-5-4-10-8(11)6-9-3;;/h4-5,7,9H,6H2,1-3H3;2*1H |
InChIキー |
DXXZPWIFITTYRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CN=C1CNC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


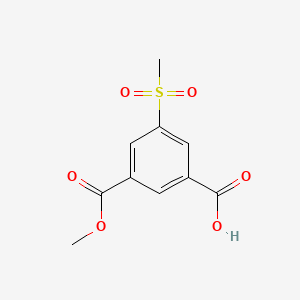
![N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13468494.png)

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
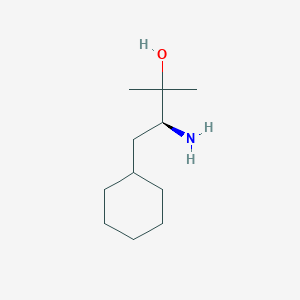
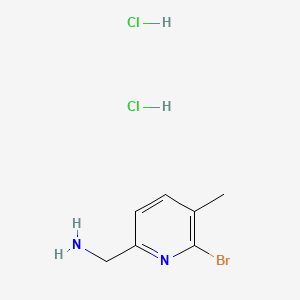
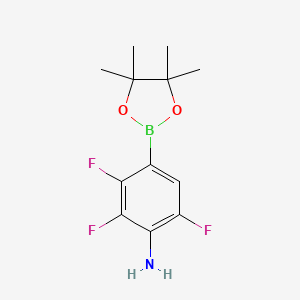
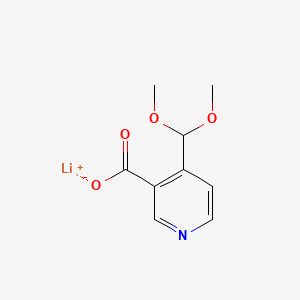
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)

